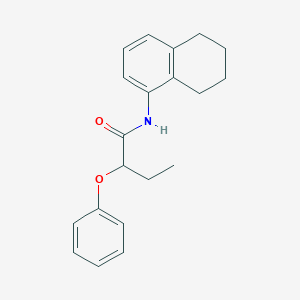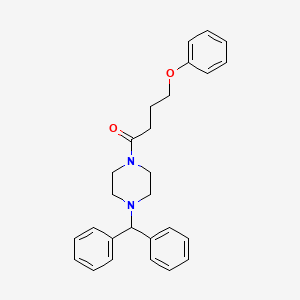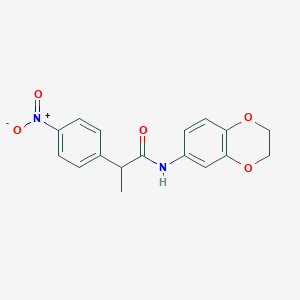
2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol
説明
2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol, also known as C646, is a small molecule inhibitor of the histone acetyltransferase p300/CBP. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment.
作用機序
The mechanism of action of 2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol involves its binding to the catalytic domain of p300/CBP. This binding prevents the acetylation of histones, which is necessary for the activation of certain genes. By inhibiting histone acetylation, this compound can prevent the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, this compound can inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This can further prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol is its specificity for p300/CBP. This specificity allows for the targeted inhibition of these enzymes, which can prevent the expression of genes that are essential for cancer cell growth and survival. However, one limitation of this compound is its potential toxicity. High doses of this compound can lead to cell death in normal cells, which can limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Additionally, researchers are investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is also being explored.
科学的研究の応用
2-(di-1H-indol-3-ylmethyl)-4-methoxy-6-nitrophenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by inhibiting the activity of p300/CBP, which is a transcriptional coactivator that plays a critical role in the regulation of gene expression. By inhibiting p300/CBP, this compound can prevent the expression of genes that are essential for cancer cell growth and survival.
特性
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-4-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-31-14-10-17(24(28)22(11-14)27(29)30)23(18-12-25-20-8-4-2-6-15(18)20)19-13-26-21-9-5-3-7-16(19)21/h2-13,23,25-26,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMIYZKEBSGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[3-(4-ethylphenoxy)propyl]azepane oxalate](/img/structure/B4076405.png)
![1-[2-(3-ethoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4076408.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4076410.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4076418.png)

![ethyl 4-({5-nitro-2-[(1-pyrrolidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4076439.png)

![1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4076450.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076454.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(4-ethylbenzene)](/img/structure/B4076471.png)
![1-[4-(2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4076475.png)

